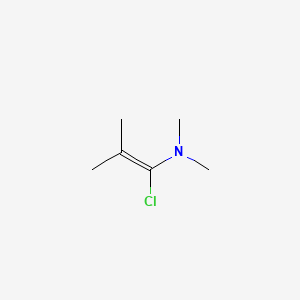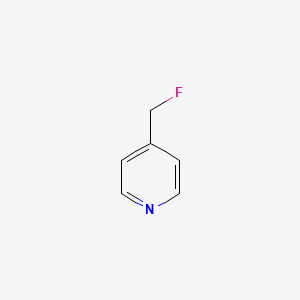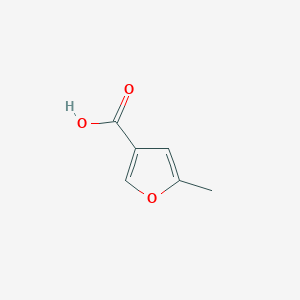
5-methylfuran-3-carboxylic Acid
概要
説明
5-Methylfuran-3-carboxylic acid is a heterocyclic organic compound with the molecular weight of 126.11 . It is widely used in scientific research due to its unique structure, making it an important building block for the synthesis of various organic compounds.
Molecular Structure Analysis
The molecular structure of 5-methylfuran-3-carboxylic acid is represented by the InChI code1S/C6H6O3/c1-4-2-5 (3-9-4)6 (7)8/h2-3H,1H3, (H,7,8) . This indicates that the compound has a furan ring with a methyl group at the 5th position and a carboxylic acid group at the 3rd position . Physical And Chemical Properties Analysis
5-Methylfuran-3-carboxylic acid is a powder with a melting point of 115-117 degrees Celsius .科学的研究の応用
-
Cancer Treatment
- Application : A compound similar to 5-methylfuran-3-carboxylic Acid, known as cappariside (4-hydroxy-5-methylfuran-3-carboxylic acid), found in Capparis spinosa fruit, has been studied for its potential use against multiple types of cancer cells.
-
Biofuels and Renewable Chemicals
- Application : Biomass-derived furfurals, including 5-(hydroxymethyl)furfural, have been used in the synthesis of various biofuels and renewable chemicals .
- Methods : The synthetic upgrading of furfurals involves chemical modifications of the reactive sites present in them. This process is carried out under commercially relevant and environmentally acceptable conditions .
- Results : This approach has led to the development of new synthetic strategies and broadened the scope of applications for biorenewable products .
-
Biomass Conversion
- Application : Biomass (polysaccharides, monosaccharides, lignocelluloses, etc.) can be reacted to produce 5-hydroxymethylfurfural (HMF), furfural (FUR), levulinic acid, etc., and perhaps, chiral, enantiopure entities much less complex than pentoses or hexoses .
- Methods : The process involves the conversion of biomass to these chemicals under commercially relevant and environmentally acceptable conditions .
- Results : This approach has led to the development of new synthetic strategies and broadened the scope of applications for biorenewable products .
-
Synthetic Organic Chemistry
- Application : Synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials . For example, CMF can be reacted with sodium azide even under solvent-free conditions to form 5-(azidomethyl)furfural (AzMF), which is used as a reactive intermediate for various crucial products like 5-aminolevulinic acid (5ALA) and triazole compounds .
- Methods : The focus is on using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .
- Results : This work will encourage the researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .
Safety And Hazards
5-Methylfuran-3-carboxylic acid is classified as a skin irritant and may cause respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
将来の方向性
Furan derivatives, including 5-methylfuran-3-carboxylic acid, are important in various fields such as food chemistry, pharmaceutical applications, and plant defense mechanisms. They have potential applications in the regulation of plant growth and activation of plant immunity . Furthermore, furan platform chemicals (FPCs), which are directly available from biomass, are being explored for their potential in large-scale manufacture .
特性
IUPAC Name |
5-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRXWAAVDTLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944576 | |
| Record name | 5-Methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methylfuran-3-carboxylic Acid | |
CAS RN |
21984-93-0 | |
| Record name | 3-Furancarboxylic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)
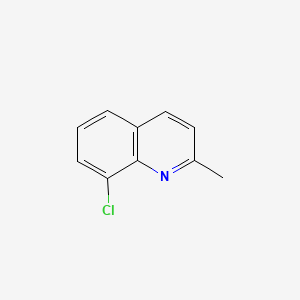
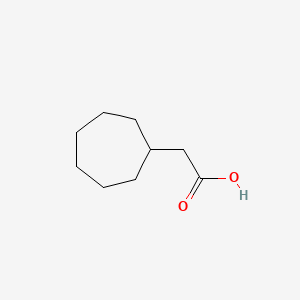
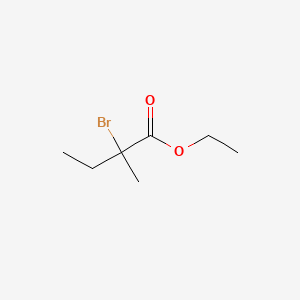
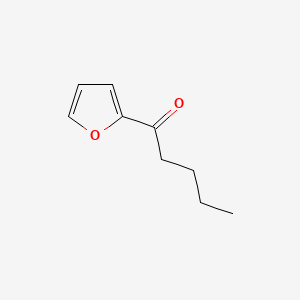
![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)
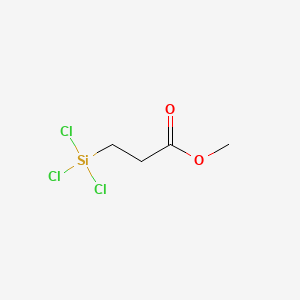
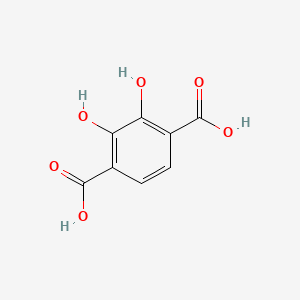


![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)
